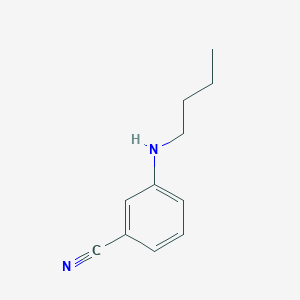
3-(Butylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylamino)benzonitrile is an organic compound with the molecular formula C11H14N2 It consists of a benzonitrile core substituted with a butylamino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylamino)benzonitrile typically involves the reaction of 3-bromobenzonitrile with butylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the butylamine displaces the bromine atom on the benzonitrile ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Butylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitrobenzonitrile or nitrosobenzonitrile.
Reduction: Formation of 3-(Butylamino)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-(Butylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Butylamino)benzonitrile involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Benzonitrile: Lacks the butylamino group, making it less versatile in terms of chemical reactivity.
4-(Butylamino)benzonitrile: Similar structure but with the butylamino group at the para position, leading to different chemical properties and reactivity.
3-(Dimethylamino)benzonitrile: Contains a dimethylamino group instead of a butylamino group, affecting its solubility and reactivity.
Uniqueness: The specific positioning of the butylamino group can lead to different interactions with biological targets compared to its para or ortho analogs .
Properties
CAS No. |
253768-97-7 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(butylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8,13H,2-3,7H2,1H3 |
InChI Key |
OJXFVZFUSQGCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15256132.png)
![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B15256137.png)

![N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B15256154.png)

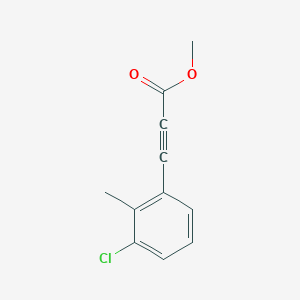
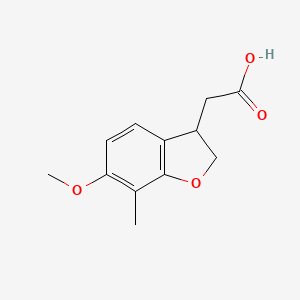
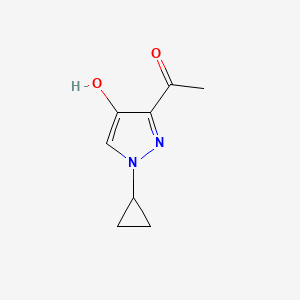
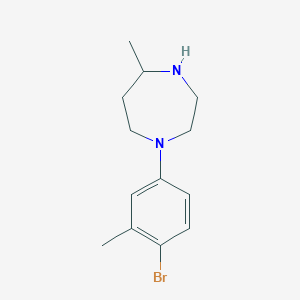
![1-[3-(Methylamino)propyl]pyrrolidin-2-one](/img/structure/B15256180.png)
